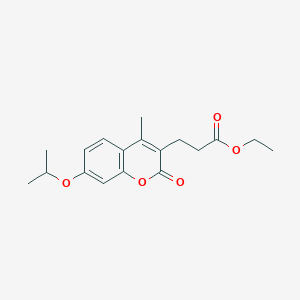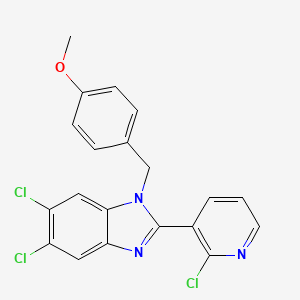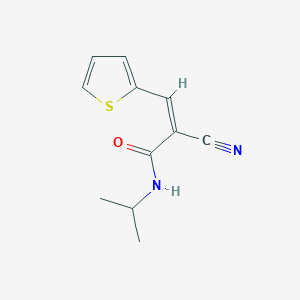![molecular formula C20H16ClFN4O2S B2650901 N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251704-34-3](/img/structure/B2650901.png)
N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a complex organic compound. It belongs to the class of compounds known as triazolopyridines, which are nitrogen-containing heterocyclic compounds . These compounds play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery .
Synthesis Analysis
The synthesis of such compounds involves a single-step reaction . In a study, two series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction . All twenty adducts were obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Molecular Structure Analysis
The molecular structure of these compounds was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . To further confirm the chemical identity of the adducts, a crystal of a similar compound was prepared and analyzed using X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Applications De Recherche Scientifique
1. Industrial and Environmental Exposure
Studies have explored the exposure to certain triazoles and sulfonamides in occupational and environmental settings. For instance, an investigation into new-onset asthma cases in a chemical plant revealed a significant association with exposure to compounds including 3-amino-5-mercapto-1,2,4-triazole and sulfonamide derivatives, highlighting potential respiratory risks in industrial environments (Hnizdo et al., 2004). Similarly, a study on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children noted the widespread presence of triazole and sulfonamide metabolites, indicating chronic exposure in the general population, particularly among children (Babina et al., 2012).
2. Pharmacokinetics and Pharmacodynamics
Research on the pharmacokinetics and pharmacodynamics of related compounds, such as CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist, provides insights into the absorption, distribution, metabolism, and excretion of triazole and sulfonamide derivatives. This knowledge is crucial for understanding the therapeutic potential and safety profile of these compounds (Garner et al., 2015).
3. Environmental Contamination and Human Exposure
Studies on perfluorinated sulfonamides in indoor and outdoor environments, such as the research conducted in Ottawa, Canada, have documented the occurrence, partitioning, and human exposure to these compounds, shedding light on their environmental impact and potential health risks (Shoeib et al., 2005). Additionally, the analysis of maternal and cord serum samples for perfluoroalkyl acid precursors in Jiangsu province of China revealed maternal-fetal transfer of these chemicals, indicating prenatal exposure and potential developmental risks (Yang et al., 2016).
Orientations Futures
Given the broad spectrum of biological activities of triazolopyridines, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-9-8-19(13-25(14)20)29(27,28)26(18-7-3-5-16(21)11-18)12-15-4-2-6-17(22)10-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPDTJYAXBHDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)


![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)


![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)

